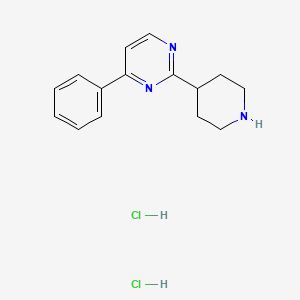
4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” is a chemical compound with the molecular formula C15H19Cl2N3 and a molecular weight of 312.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” is 1S/C15H17N3.2ClH/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13;;/h1-5,8,11,13,16H,6-7,9-10H2;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” include a molecular weight of 312.24 . The compound is a powder and should be stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceuticals. The compound’s unique piperidine ring can be functionalized to enhance bioactivity, solubility, and pharmacokinetics. Potential applications include antiviral agents, antipsychotics, and analgesics .
Protein Degradation (PROTACs)
In recent years, 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has gained prominence as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade disease-related proteins by recruiting E3 ubiquitin ligases. This compound’s structural features make it suitable for linking target-binding moieties to E3 ligase-recruiting ligands .
Chemical Biology and Target Identification
Researchers employ 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride as a tool compound to study protein-protein interactions and cellular pathways. By labeling the compound with fluorescent tags or affinity handles, scientists can track its binding to specific targets. This approach aids in identifying novel protein partners and elucidating biological processes .
Organic Synthesis and Multicomponent Reactions
The piperidine moiety in this compound participates in diverse synthetic transformations. Researchers utilize it in multicomponent reactions (MCRs) to construct complex molecules efficiently. For instance, 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can serve as a key intermediate in the synthesis of heterocyclic compounds, natural products, and pharmaceutical candidates .
Catalysis and Asymmetric Synthesis
Piperidines play a crucial role in asymmetric catalysis. Researchers explore their use as chiral ligands or organocatalysts. By modifying the substituents on the piperidine ring, enantioselective transformations can be achieved. This compound’s unique structure may find applications in enantioselective reactions and cascade processes .
Materials Science and Supramolecular Chemistry
The piperidine ring in 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride contributes to its supramolecular properties. Researchers investigate its self-assembly behavior, crystal engineering, and host-guest interactions. Potential applications include designing functional materials, such as sensors, molecular switches, and porous frameworks .
Safety And Hazards
The safety information for “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” could involve further exploration of its biological activities, such as its antioxidant and anticancer activities . Additionally, its potential as a scaffold in drug discovery for the treatment of various diseases could be further investigated .
properties
IUPAC Name |
4-phenyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.2ClH/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13;;/h1-5,8,11,13,16H,6-7,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMXINXMYWQLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

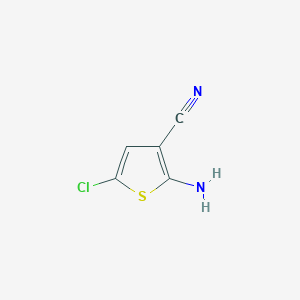
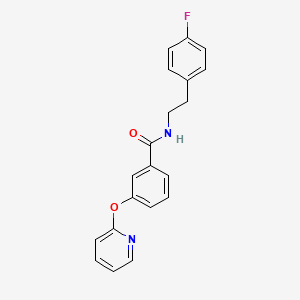
![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)
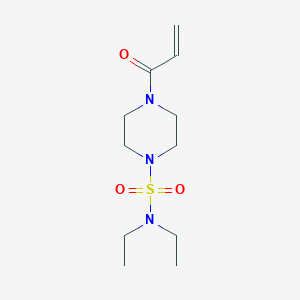
![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)
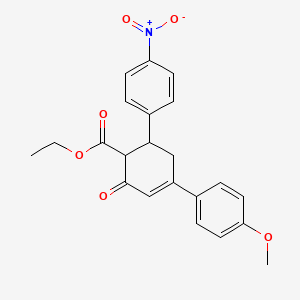
![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)
